
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as pyrrolidinones and thiazolidinones, which are known for their biological activities, particularly as HIV-1 fusion inhibitors . These compounds are designed to target the gp41 protein of HIV-1, which is crucial for the virus's ability to infect host cells .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including molecular docking analysis, Suzuki-Miyaura cross-coupling, and Knoevenagel condensation . For instance, the synthesis of 5-((arylfuran/1H-pyrrol-2-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-ones involved the design based on molecular docking and subsequent chemical reactions to obtain the desired inhibitors . Similarly, the synthesis of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans also utilized a combination of cross-coupling and condensation reactions .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques such as IR, 1H NMR, HRMS, and X-ray crystal diffraction . For example, the crystal structure of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives was determined, and the isomeric intermediates were differentiated using 1H NMR chemical shifts . Additionally, the molecular geometry of a novel antitumor and antimicrobial pyrrolidinone was optimized using density functional theory calculations, which agreed with the experimental data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are designed to be chemoselective and eco-friendly, with some utilizing microwave-assisted, solvent-free one-pot reactions . The reaction mechanisms often involve nucleophilic attacks leading to ring closure and the formation of the desired functional groups, as seen in the synthesis of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their biological activities. For instance, the presence of hydroxyl groups, heterocyclic motifs, and sulfur in the molecules contributes to their antitumor and antimicrobial properties . The molecular electrostatic potential and frontier molecular orbitals are calculated to predict the reactivity of the compounds, which is consistent with their observed bioactivity . The compounds designed as HIV-1 fusion inhibitors are expected to have low micromolar levels of inhibitory activity against HIV-1 infection and are more potent than earlier molecules .
Applications De Recherche Scientifique
Synthetic Chemistry and Material Science
Research on compounds with structural similarities to 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea often focuses on the development of novel synthetic pathways, which can be applied to the synthesis of materials with potential applications in various fields including electronics, photonics, and catalysis. For instance, studies on the hydrothermal synthesis of compounds based on multicarboxylate ligands reveal insights into the structures and physical properties of materials that could be relevant for designing new materials with specific electronic or photoluminescent properties (Pan et al., 2008).
Antitumor and Antimicrobial Applications
The synthesis and characterization of compounds with potential antitumor and antimicrobial activities are significant areas of research. Studies such as the microwave-assisted synthesis of novel antitumor and antimicrobial compounds provide a basis for understanding how structural modifications can enhance biological activity, potentially guiding research on 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea for similar applications (Azmy et al., 2018).
Drug Discovery and HIV-1 Inhibition
In drug discovery, especially for infectious diseases, the design, synthesis, and structure-activity relationship studies of novel compounds are crucial. Research on compounds that inhibit HIV-1 entry by targeting the gp41 protein, for example, highlights the importance of structural design in developing potent inhibitors. Such studies could inform the research and development of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea if its structure were to be considered for antiviral activity (Katritzky et al., 2009).
Propriétés
IUPAC Name |
1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19-13-17(15-23(19)18-9-5-2-6-10-18)14-22-20(25)21-12-11-16-7-3-1-4-8-16/h1-10,17H,11-15H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDDTZGQMXLABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-phenethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

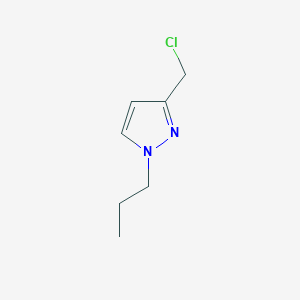

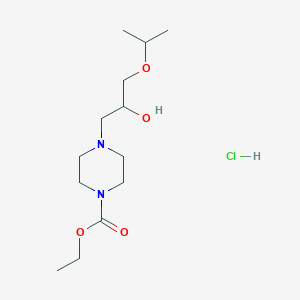
![1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B3012521.png)
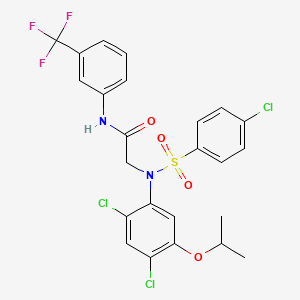
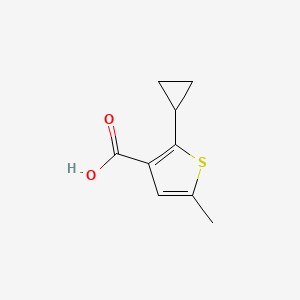


![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3012530.png)
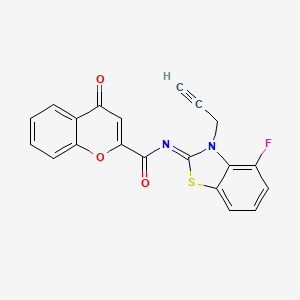
![5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3012534.png)
![Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3012535.png)
![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3012536.png)
![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3012537.png)